

An In-depth Technical Guide to Tristearin-d9: Properties and Applications

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **Tristearin-d9**, a deuterated form of Tristearin. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotopelabeled compounds in their studies. While specific experimental data for **Tristearin-d9** is limited, this guide leverages data from its non-deuterated counterpart, Tristearin, as a close proxy, alongside specific data available for the deuterated compound.

Core Physical and Chemical Properties

Tristearin-d9, also known as 1,2,3-Propanetriyl tri(18,18,18-2H3)octadecanoate, is a saturated triglyceride where the terminal methyl groups of the three stearic acid chains are enriched with deuterium.[1] This isotopic labeling makes it a valuable tool in various analytical and metabolic studies.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **Tristearin-d9**. Data for unlabeled Tristearin is provided as a reference and a reasonable approximation where specific data for the deuterated form is not available.

Table 1: General and Physical Properties



Property	Tristearin-d9	Tristearin (for comparison)
CAS Number	285979-76-2[1]	555-43-1
Molecular Formula	C57H101D9O6[1]	C57H110O6
Molecular Weight	900.54 g/mol [1]	891.48 g/mol
Appearance	Off-white Solid	White, odorless powder[2]
Melting Point	Data not available	54-72.5 °C (polymorphic forms α , β ', β)[2]
Boiling Point	813.0 ± 32.0 °C at 760 mmHg[1]	235 - 240 °C / 18 mmHg[3]
Density	0.9 ± 0.1 g/cm ³ [1]	0.862 g/cm³ (80 °C)
Flash Point	299.4 ± 25.2 °C[1]	>240 °C

Table 2: Solubility and Stability

Property	Tristearin-d9	Tristearin (for comparison)
Solubility	Soluble in Chloroform (Slightly), Ethyl Acetate (Slightly, Heated)	Insoluble in water; Soluble in benzene, chloroform, hot ethanol; Slightly soluble in cold alcohol, ether, petroleum ether.
Stability	Stable under normal storage conditions.	Stable under normal temperatures and pressures.
Storage	Store at 2-8°C.	Store in a tightly closed container in a cool, dry, well-ventilated area.

Applications in Research and Drug Development

The primary application of **Tristearin-d9** lies in its use as an internal standard for mass spectrometry-based quantitative analysis and as a tracer in metabolic studies. The



incorporation of deuterium atoms results in a mass shift from the endogenous, unlabeled Tristearin, allowing for its precise and accurate quantification in complex biological matrices.

In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of lipid-based drug formulations is critical. **Tristearin-d9** can be incorporated into these formulations to trace their fate in vivo.

Experimental Protocols

While specific, detailed experimental protocols for **Tristearin-d9** are not readily available in the public domain, its application generally follows established methods for the use of stable isotope-labeled internal standards in mass spectrometry and metabolic tracing studies.

General Protocol for Quantitative Analysis of Triglycerides in Biological Samples using LC-MS/MS

This protocol outlines a general workflow for the quantification of a specific triglyceride (e.g., Tristearin) in a biological sample, such as plasma, using **Tristearin-d9** as an internal standard.

1. Sample Preparation:

- Thaw biological samples (e.g., plasma) on ice.
- To a 100 μL aliquot of the sample, add a known amount of **Tristearin-d9** solution in an appropriate organic solvent (e.g., isopropanol). The amount of the internal standard should be optimized to be within the linear range of the instrument's detector.
- Perform a lipid extraction using a suitable method, such as a modified Folch or Bligh-Dyer extraction, which typically involves a mixture of chloroform and methanol.
- Evaporate the organic solvent under a stream of nitrogen.
- Reconstitute the dried lipid extract in a solvent compatible with the liquid chromatography (LC) mobile phase (e.g., isopropanol/acetonitrile).

2. LC-MS/MS Analysis:

- Inject the reconstituted sample onto a suitable LC column (e.g., a C18 column) for separation of different lipid species.
- The mobile phase typically consists of a gradient of aqueous and organic solvents, often with additives like ammonium formate or formic acid to improve ionization.



- The mass spectrometer is operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode.
- Specific precursor-to-product ion transitions for both the analyte (unlabeled Tristearin) and the internal standard (**Tristearin-d9**) are monitored. The mass difference of 9 Da allows for their distinct detection.

3. Data Analysis:

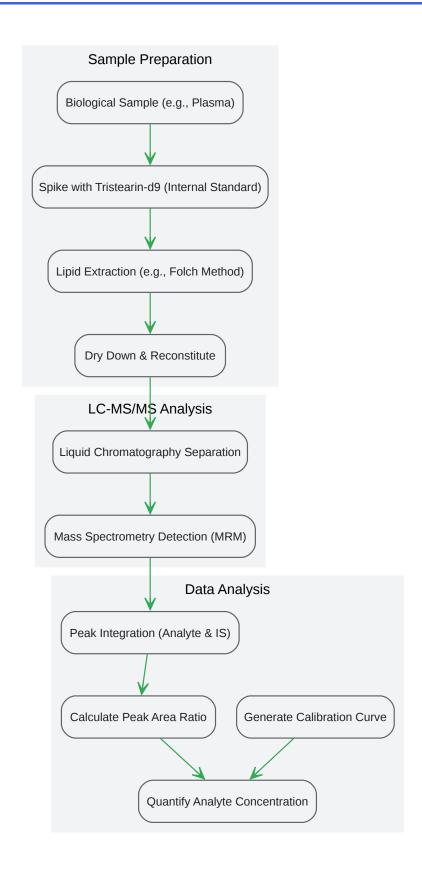
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Generate a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

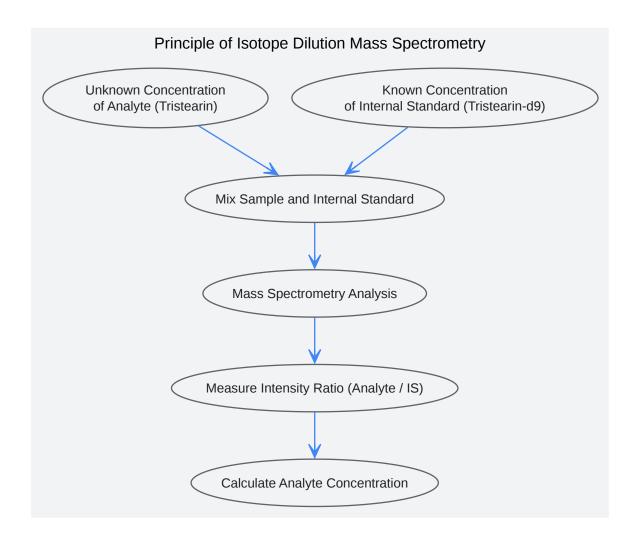
Experimental Workflow for Quantitative Lipid Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of a lipid species using a stable isotope-labeled internal standard like **Tristearin-d9**.









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